Roslin 2

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Roslin-2 beinhaltet die Reaktion von Benzylamin mit Hexamethylentetramin in Gegenwart von Bromwasserstoffsäure. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann durch Zugabe von Brom zum Endprodukt umgewandelt wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von Roslin-2 folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Produktion optimiert. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise als kristalliner Feststoff hergestellt und bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Roslin-2 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Roslin-2 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann zu ihren entsprechenden Amin-Derivaten reduziert werden.

Substitution: Roslin-2 kann nukleophile Substitutionsreaktionen eingehen, bei denen das Bromid-Ion durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Hydroxid-Ionen oder Amine können in Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Oxidation: Verschiedene oxidierte Derivate von Roslin-2.

Reduktion: Amin-Derivate von Roslin-2.

Substitution: Substituierte Derivate, bei denen das Bromid-Ion durch andere Nukleophile ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Roslin-2 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Krebsforschung: Roslin-2 wird verwendet, um p53 zu reaktivieren, ein Tumorsuppressorprotein, das in Krebszellen häufig inaktiviert ist.

Arzneimittelentwicklung: Roslin-2 dient als Leitverbindung für die Entwicklung neuer Antikrebsmedikamente, die auf den p53-Signalweg abzielen.

Biologische Forschung: Die Verbindung wird in verschiedenen biologischen Tests eingesetzt, um ihre Auswirkungen auf die Zellviabilität, Klonogenität und Genexpression zu untersuchen.

Wirkmechanismus

Roslin-2 übt seine Wirkungen aus, indem es die Interaktion zwischen der Fokaladhäsionskinase und p53 stört. Diese Störung stellt die transkriptionelle Aktivität von p53 wieder her, was zur Aktivierung von p53-abhängigen Genen wie p21, MDM2 und Bax führt . Diese Gene spielen eine entscheidende Rolle bei der Zellzyklusregulation, Apoptose und DNA-Reparatur. Durch die Reaktivierung von p53 kann Roslin-2 die Apoptose induzieren und das Wachstum von Krebszellen hemmen .

Wissenschaftliche Forschungsanwendungen

Roslin-2 has a wide range of scientific research applications, including:

Cancer Research: Roslin-2 is used to reactivate p53, a tumor suppressor protein that is often inactivated in cancer cells.

Cell Signaling Studies: The compound is used to study the interaction between focal adhesion kinase and p53, providing insights into cell signaling pathways involved in cancer progression.

Drug Development: Roslin-2 serves as a lead compound for the development of new anticancer drugs targeting the p53 pathway.

Biological Research: The compound is used in various biological assays to study its effects on cell viability, clonogenicity, and gene expression.

Wirkmechanismus

Roslin-2 exerts its effects by disrupting the interaction between focal adhesion kinase and p53. This disruption restores the transcriptional activity of p53, leading to the activation of p53-dependent genes such as p21, MDM2, and Bax . These genes play crucial roles in cell cycle regulation, apoptosis, and DNA repair. By reactivating p53, Roslin-2 can induce apoptosis and inhibit the growth of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nutlin-3: Ein weiteres kleines Molekül, das p53 reaktiviert, indem es die Interaktion zwischen p53 und MDM2 hemmt.

RITA (Reaktivierung von p53 und Induktion von Tumorzellapoptose): Eine Verbindung, die an p53 bindet und seinen Abbau verhindert.

PRIMA-1 (p53-Reaktivierung und Induktion von massiver Apoptose): Ein Molekül, das die Funktion von mutiertem p53 wiederherstellt.

Einzigartigkeit von Roslin-2

Roslin-2 ist einzigartig in seiner Fähigkeit, die Interaktion zwischen der Fokaladhäsionskinase und p53 spezifisch zu stören, ein Mechanismus, der sich von anderen p53-Reaktivatoren unterscheidet. Dieser einzigartige Wirkmechanismus macht Roslin-2 zu einem wertvollen Werkzeug für die Untersuchung des p53-Signalwegs und die Entwicklung gezielter Krebstherapien .

Eigenschaften

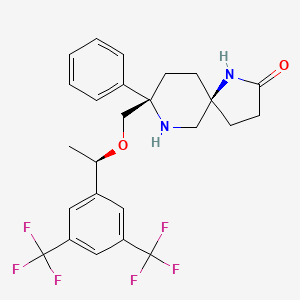

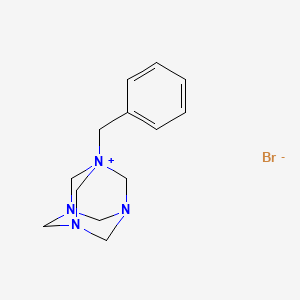

IUPAC Name |

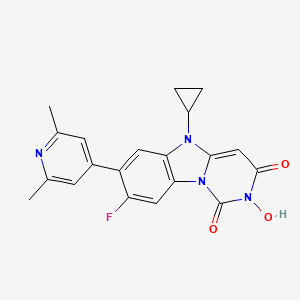

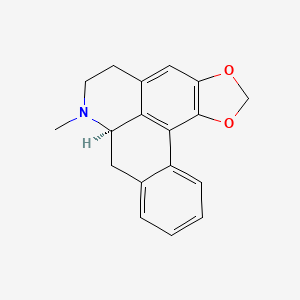

1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4.BrH/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17;/h1-5H,6-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMKPGPWDHCYCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29574-21-8 | |

| Record name | 29574-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Roslin 2 in cancer cells?

A1: this compound (1-benzyl-15,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane), also known as R2, disrupts the interaction between Focal Adhesion Kinase (FAK) and the tumor suppressor protein p53. [, ] This disruption leads to the reactivation of p53's transcriptional activity, which in turn, triggers the expression of p53 target genes involved in cell cycle arrest and apoptosis, ultimately blocking tumor growth. [, ]

Q2: Which genes are affected by this compound treatment in cancer cells?

A2: Microarray analysis of human colon cancer cells (HCT116) treated with this compound revealed significant upregulation of critical p53 target genes, including Mdm-2, Noxa-1, and RIP1. [] Conversely, genes like Met, PLK2, KIF14, and BIRC2 were found to be downregulated. [] Importantly, this gene expression profile was observed in p53-positive (p53+/+) cells but not in p53-deficient (p53-/-) cells, highlighting the p53-dependent mechanism of this compound. []

Q3: Does this compound show synergistic effects when combined with other anti-cancer agents?

A3: Yes, combining this compound with compounds targeting other components of the FAK-Mdm-2-p53 axis exhibits enhanced anti-cancer effects. For instance, combining this compound with:

- M13: This compound disrupts the FAK-Mdm-2 complex, and when used together with this compound, significantly reduces the clonogenicity of HCT116 p53+/+ cells compared to either agent alone. []

- Nutlin-1: This compound disrupts the Mdm-2-p53 interaction, and similar to the combination with M13, results in significantly decreased clonogenicity of HCT116 p53+/+ cells compared to single-agent treatments. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.